3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the third carbon and an isopropyl substituent at the second carbon of a butanoic acid backbone. The Boc group serves as a protective moiety for amines during peptide synthesis, enhancing stability and solubility in organic solvents .
Properties
IUPAC Name |
3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7(2)9(10(14)15)8(3)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYZAYOBAYHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid typically involves the following steps:
Protection of the Amine Group: The starting material, an amino acid or amine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Formation of the Butanoic Acid Derivative: The Boc-protected amine is then subjected to further reactions to introduce the butanoic acid moiety. This can involve various organic transformations such as alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, making the compound a versatile tool in organic synthesis.
Comparison with Similar Compounds
Steric and Electronic Effects
- Branched Alkyl Groups: The isopropyl group in the target compound increases steric hindrance compared to simpler analogs like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (MW 203.24, ). This hindrance may reduce enzymatic degradation, a property observed in MPI17a (a cyclopropyl-containing analog with 90% synthetic yield), which exhibited high antiviral potency due to conformational stability .
- Aromatic Substituents: Compounds like (S)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid (MW 283.32, ) leverage furan’s π-electron system for enhanced binding to hydrophobic pockets in proteins. Similarly, thiophene-containing analogs (e.g., ) show improved bioavailability in CNS-targeting peptides.
Functional Group Impact
- Hydroxy and Methoxy Groups: The hydroxy group in (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (MW 233.26, ) increases polarity, improving water solubility but reducing membrane permeability. In contrast, the methoxy group in provides moderate polarity while maintaining metabolic stability.
- Halogenated Aromatics : The 3-bromophenyl substituent in (MW 366.23) enhances lipophilicity and may improve binding affinity in kinase inhibitors, though at the cost of synthetic complexity.
Q & A
Basic: What are the recommended synthetic routes for 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. A validated route involves:
- Step 1 : Boc-protection of the amino precursor using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or TEA .
- Step 2 : Stereoselective alkylation or coupling with 2-propanol derivatives under controlled pH and temperature to preserve chirality .
- Optimization Tips :
Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing this compound?
Methodological Answer:
Contradictions often arise from impurities, stereochemical ambiguity, or solvent artifacts. To resolve:
- NMR : Perform 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental H/C NMR shifts with computational predictions (DFT or molecular modeling) .
- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Cross-validate with isotopic pattern analysis to rule out adducts .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in structurally related Boc-protected compounds .
Basic: What are the best practices for ensuring the compound's stability during storage?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
Advanced: What strategies are effective in minimizing racemization during peptide coupling reactions involving this compound?
Methodological Answer:
Racemization risks arise during carboxylate activation. Mitigation strategies include:
- Low-Temperature Reactions : Perform couplings at 0–4°C to slow base-catalyzed epimerization .
- Coupling Agents : Use non-basic agents like HATU or COMU instead of DCC to reduce racemization .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) with minimal water content preserve stereochemical integrity .
- Chiral HPLC : Post-reaction analysis with chiral columns (e.g., Chiralpak IA/IB) to quantify enantiomeric excess .
Basic: Which spectroscopic methods are most reliable for confirming the stereochemistry of this compound?
Methodological Answer:
- Circular Dichroism (CD) : Detects Cotton effects in chiral centers, correlating with absolute configuration .
- Vibrational Circular Dichroism (VCD) : Provides complementary data to NMR for stereoisomer differentiation .
- X-ray Diffraction : Gold standard for unambiguous stereochemical assignment, as applied to tert-butyl carbamate derivatives .
Advanced: How can computational modeling be integrated with experimental data to predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states and reaction pathways (e.g., B3LYP/6-31G* level) to predict regioselectivity in Boc deprotection or nucleophilic attacks .
- MD Simulations : Study solvent effects on reaction kinetics (e.g., water vs. DMF) to optimize solvent choice .
- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Basic: What analytical techniques are critical for assessing purity and structural integrity post-synthesis?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to quantify impurities.
- Elemental Analysis : Confirm %C, %H, %N to validate stoichiometry .
- FT-IR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .
Advanced: How can researchers address discrepancies between theoretical and experimental pKa values of the carboxylic acid group?
Methodological Answer:
- Potentiometric Titration : Measure experimental pKa in aqueous or mixed solvents (e.g., water/DMSO) under standardized conditions .
- Computational Adjustment : Apply solvent correction models (e.g., COSMO-RS) to theoretical pKa values from software like MarvinSuite .
- Buffer Studies : Test solubility and ionization in buffered systems (pH 2–12) to refine acid-base behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
